![molecular formula C19H16BrN5O4 B2857641 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide CAS No. 1207005-73-9](/img/no-structure.png)
5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiprotozoal Applications
Compounds structurally related to "5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide" have been investigated for their potential as antiprotozoal agents. Diamidines derived from similar compounds showed strong DNA affinities and exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for treatment of diseases like sleeping sickness and malaria (Ismail et al., 2004).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives, which share a similar structural framework, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were tested against different cancer cell lines, including HCT-116 and MCF-7, and showed potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antiviral Applications
Research has also explored the antiviral activities of compounds based on a similar chemical structure, especially against the avian influenza virus (H5N1). Certain derivatives demonstrated promising activity, indicating potential applications in antiviral therapies (Flefel et al., 2012).
Antibacterial Activities
N-(4-bromophenyl)furan-2-carboxamide analogues, closely related to the compound of interest, have been synthesized and tested for their antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The studies indicated significant effectiveness, particularly against NDM-positive bacteria A. baumannii, suggesting potential for developing new antibacterial agents (Siddiqa et al., 2022).
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-bromo-2-furancarboxylic acid, which is then coupled with 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid to form the second intermediate, 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide.", "Starting Materials": [ "2-furancarboxylic acid", "5-bromoacetic acid", "5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid", "2-amino-5-(furan-2-yl)pyrazole", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-2-furancarboxylic acid", "a. React 2-furancarboxylic acid with 5-bromoacetic acid in the presence of triethylamine and N,N-dimethylformamide to form 5-bromo-2-furancarboxylic acid", "b. Isolate the product by filtration and wash with diethyl ether", "Step 2: Synthesis of 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide", "a. React 5-bromo-2-furancarboxylic acid with ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acid chloride", "b. Add 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid and 2-amino-5-(furan-2-yl)pyrazole to the reaction mixture and stir at room temperature for several hours to form the second intermediate", "c. Isolate the product by filtration and wash with diethyl ether", "d. React the second intermediate with sodium bicarbonate in water to form the final product, 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide", "e. Isolate the product by filtration and wash with water and sodium hydroxide solution" ] } | |
Número CAS |
1207005-73-9 |
Nombre del producto |
5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Fórmula molecular |
C19H16BrN5O4 |
Peso molecular |
458.272 |
Nombre IUPAC |
5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16BrN5O4/c1-3-11-10(2)21-19(23-17(11)26)25-16(9-12(24-25)13-5-4-8-28-13)22-18(27)14-6-7-15(20)29-14/h4-9H,3H2,1-2H3,(H,22,27)(H,21,23,26) |
Clave InChI |
VEIFEWRPYCVRRU-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)Br)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.